4-Aminobutane-1,2,3-triol

Description

Significance of Polyhydroxylated Amino Compounds in Chemical Synthesis and Biochemical Systems

Polyhydroxylated amino compounds, often referred to as amino polyols or amino alcohols, are a class of molecules that feature prominently in both chemical synthesis and biological processes. Their structural framework, characterized by multiple hydroxyl groups and at least one amino group, makes them important pharmacophores—structural units responsible for a drug's biological activity. researchgate.netnih.gov This significance is rooted in their ability to mimic naturally occurring carbohydrates and amino acids, allowing them to interact with biological targets such as enzymes and receptors. nih.govwhiterose.ac.uk

In the realm of chemical synthesis, these compounds are highly valued as chiral building blocks. nih.govresearchgate.net The stereochemical diversity inherent in carbohydrates, which are often used as starting materials, can be transferred to these amino polyols, providing access to a wide array of enantiomerically pure and complex target molecules. capes.gov.br They are precursors in the synthesis of numerous bioactive compounds, including polyhydroxylated alkaloids like castanospermine (B190763) and swainsonine (B1682842), which are known for their potent glycosidase inhibitory activity. researchgate.netrsc.orgontosight.ai Glycosidase inhibitors are crucial in various therapeutic areas. Furthermore, amino polyols are foundational to the synthesis of imino sugars such as miglustat (B1677133) and miglitol, which have found clinical applications. nih.gov The structural rigidity and conformational stability of peptides incorporating cyclic polyhydroxylated β-amino acids can lead to enhanced resistance to enzymatic degradation, a desirable trait in drug development. tandfonline.com

In biochemical systems, amino alcohols are integral to metabolic pathways and the synthesis of essential biomolecules. whiterose.ac.uk For instance, the antiviral drug Nelfinavir, an HIV-protease inhibitor, utilizes a chiral amino-triol, (2S,3R)-2-amino-1,3,4-butanetriol, as a key precursor in its synthesis. whiterose.ac.uk The ability of these compounds to act as ligands for enzymes and receptors makes them central to medicinal chemistry and drug discovery. nih.gov Their structural similarity to sugars and amino acids allows them to interfere with metabolic pathways or act as mimics of natural substrates. nih.gov

Historical Context of 4-Aminobutane-1,2,3-triol Research and Analogues

The synthesis of polyhydroxylated compounds, including aminotriols, has been a long-standing area of interest in organic chemistry, largely driven by the desire to create analogues of natural products and new therapeutic agents. Historically, the synthesis of such molecules has often relied on the chiral pool, utilizing readily available and stereochemically rich starting materials like carbohydrates and amino acids. researchgate.netroutledge.com The development of stereoselective synthesis methods has been crucial in advancing this field, allowing for precise control over the spatial arrangement of the multiple stereocenters present in these molecules. nih.gov

A significant development in the specific synthesis of this compound was reported in 2008 by Dunlap and colleagues. ontosight.aiacs.orgnih.govontosight.ai Their work detailed a highly efficient method to produce specific enantiomers of the compound, namely (2R,3S)- and (2S,3R)-4-aminobutane-1,2,3-triol. ontosight.aiacs.org This synthesis was notable for its use of inexpensive and readily available starting materials, D- or L-glucose, and a key one-pot conversion of a carbohydrate-derived aldehyde directly to an amide. ontosight.aiacs.orgnih.gov This research was motivated by the need for isomerically pure aminopolyols to study the formation of DNA adducts from environmental toxins like butadiene. ontosight.ai

The broader historical context for the synthesis of related aminopolyols includes the development of methodologies for creating chiral 1,3-oxazines as intermediates for polyhydroxylated alkaloids tandfonline.com and the use of enzymatic synthesis, which offers a sustainable and highly selective alternative to traditional chemical methods. nih.govresearchgate.netcapes.gov.br For example, transaminases have been explored for the direct amination of sugars to produce acyclic aminopolyols. capes.gov.br The synthesis of analogues, such as polyhydroxylated cyclopentane (B165970) and cyclohexane (B81311) β-amino acids, has also been an active area of research, aimed at creating novel peptide structures and potential therapeutics. tandfonline.comresearchgate.net

Structural Features and Stereochemical Considerations in this compound

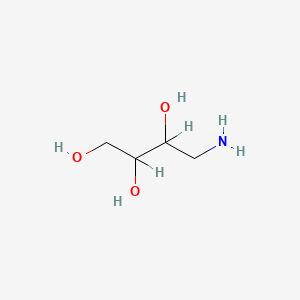

The chemical structure of this compound is defined by a four-carbon butane (B89635) chain with hydroxyl (-OH) groups at positions 1, 2, and 3, and an amino (-NH2) group at position 4. nih.gov Its chemical formula is C4H11NO3. nih.gov This structure contains two chiral centers at the C2 and C3 positions, which means that it can exist as four possible stereoisomers (two pairs of enantiomers).

The stereochemistry of this compound is a critical aspect of its synthesis and potential applications. The spatial arrangement of the hydroxyl and amino groups significantly influences its chemical reactivity and how it interacts with other chiral molecules, such as enzymes or receptors in a biological system. nih.gov

The synthesis developed by Dunlap et al. in 2008 specifically targeted the creation of the (2R,3S) and (2S,3R) enantiomers. ontosight.aiacs.org This was achieved through a stereoselective route starting from D-glucose and L-glucose, respectively. The starting material's inherent chirality dictates the final stereochemistry of the product. This level of stereochemical control is essential for producing isomerically pure compounds, which is often a requirement for pharmaceutical applications and for detailed biochemical studies. ontosight.ai

The physical properties of the synthesized enantiomers were characterized, with the (2S,3R) isomer, for example, showing a specific rotation of [α]D = +6.6. ontosight.ai The presence of multiple hydroxyl groups and an amino group makes the molecule highly polar and capable of forming numerous hydrogen bonds, contributing to its high water solubility. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H11NO3 |

| Molecular Weight | 121.135 g/mol |

| Chiral Centers | C2, C3 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 4 |

| LogP (Predicted) | -2.4 |

| Water Solubility | High |

Data sourced from PubChem CID 3021735 and other general chemical property databases.

Overview of Current Research Trajectories for this compound

Current research on this compound and its derivatives is primarily focused on its application as a specialized chemical building block to introduce novel functionalities into larger, more complex molecules.

A notable and very recent area of investigation involves the use of a derivative, (2R,3S)-4-(methoxyamino)butane-1,2,3-triol, in the post-SELEX modification of aptamers. Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets. In a study published in early 2025, researchers replaced nucleosides within the binding site of a quinine-binding aptamer with the this compound derivative. This modification allowed for the reversible formation of new structures through dynamic combinatorial chemistry, demonstrating a novel method to potentially enhance the chemical diversity and binding properties of nucleic acid aptamers. This approach could lead to the development of aptamers with improved capabilities for diagnostic and therapeutic applications.

The compound's role as a synthon extends to the synthesis of natural product analogues. The amide intermediate in the synthesis of this compound is considered a potential precursor for synthesizing alkaloids like swainsonine and castanospermine. ontosight.ai Furthermore, research into related aminopolyols continues to highlight their importance. For instance, an analogue, (R)-4-amino-butane-1,3-diol, has been used to create artificial nucleic acid analogues (Am-BuNA), which have shown unique thermal stability and biological properties when incorporated into DNA oligonucleotides.

While direct biological activity studies on this compound itself are not widely reported, its value as a chiral intermediate in the synthesis of biologically active molecules remains a key driver of research. nih.gov The ongoing development of stereoselective enzymatic and chemical synthesis methods for aminopolyols suggests that this compound and its analogues will continue to be valuable tools in medicinal chemistry and materials science. nih.govnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2R,3S)-4-Aminobutane-1,2,3-triol |

| (2S,3R)-4-Aminobutane-1,2,3-triol |

| D-glucose |

| L-glucose |

| Butadiene |

| Castanospermine |

| Swainsonine |

| Miglustat |

| Miglitol |

| (2S,3R)-2-amino-1,3,4-butanetriol |

| Nelfinavir |

| (2R,3S)-4-(methoxyamino)butane-1,2,3-triol |

| Quinine (B1679958) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

90847-51-1 |

|---|---|

Molecular Formula |

C4H11NO3 |

Molecular Weight |

121.14 g/mol |

IUPAC Name |

4-aminobutane-1,2,3-triol |

InChI |

InChI=1S/C4H11NO3/c5-1-3(7)4(8)2-6/h3-4,6-8H,1-2,5H2 |

InChI Key |

WIFPJDJJFUSIFP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(CO)O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminobutane 1,2,3 Triol

Retrosynthetic Analysis Approaches for 4-Aminobutane-1,2,3-triol

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections". amazonaws.comairitilibrary.com For this compound, the analysis begins with the target molecule and works backward.

Key disconnections for this compound include:

C-N Bond Disconnection: The most intuitive disconnection is at the carbon-nitrogen bond. This suggests an amine and a corresponding electrophilic butane-1,2,3-triol derivative (e.g., a halide or sulfonate ester) as precursors. This approach simplifies the molecule into a triol backbone and an amino group synthon.

C-C Bond Disconnection: Disconnecting the carbon skeleton can lead back to smaller, chiral building blocks. For instance, a disconnection between C3 and C4 could lead to a three-carbon chiral synthon and a one-carbon synthon.

Functional Group Interconversion (FGI): An FGI approach might involve converting the amine into a less reactive precursor, such as an azide (B81097) or a nitro group, which can be reduced in a late-stage step. This strategy can prevent unwanted side reactions during the synthesis. airitilibrary.com

These retrosynthetic pathways logically point toward chiral pool starting materials, such as carbohydrates, where the stereochemistry is already defined. This avoids the need for complex asymmetric synthesis steps.

Classical Chemical Synthesis Routes

Classical synthesis provides robust and well-established methods for constructing complex molecules like this compound, often starting from abundant natural products.

Carbohydrates like D- and L-glucose are ideal starting materials for synthesizing chiral molecules due to their low cost, availability, and inherent stereochemical diversity. nih.govresearchgate.net An efficient synthesis for both the (2R,3S) and (2S,3R) enantiomers of this compound has been developed starting from D- or L-glucose, respectively. nih.govacs.org

Table 1: Exemplary Synthesis Steps from D-Glucose

| Step | Reactant | Key Transformation | Product |

|---|---|---|---|

| 1 | D-Glucose | Protection & Oxidative Cleavage | Aldehyde Precursor |

| 2 | Aldehyde Precursor | One-pot Aldehyde to Amide Conversion | Amide Intermediate |

Polyols, such as the butane-1,2,3-triol backbone, present a significant synthetic challenge due to the presence of multiple hydroxyl groups with similar reactivity. researchgate.net Achieving regioselectivity—the ability to functionalize one specific hydroxyl group in the presence of others—is crucial for a successful synthesis.

Strategies to achieve regioselective functionalization include:

Protecting Groups: The most common strategy involves the use of protecting groups to temporarily block certain hydroxyl groups, allowing others to react. This is discussed in more detail in the next section.

Steric Hindrance: Exploiting subtle differences in the steric environment around each hydroxyl group can allow a bulky reagent to react selectively with the most accessible hydroxyl group.

Catalytic Methods: Modern methods employ catalysts that can direct a reaction to a specific site. For example, zeolites have been shown to enable size-selective acetalization of polyols in a single step, which would otherwise require multiple protection and deprotection steps. researchgate.net This approach enhances atom and step economy in line with green chemistry principles. mdpi.com

The synthesis of this compound necessitates a sophisticated protecting group strategy to mask the reactive amine and hydroxyl functionalities, preventing undesired side reactions. jocpr.comspringernature.com The choice of protecting groups is critical and depends on their stability, ease of installation and removal, and compatibility with other reaction conditions. jocpr.com

Amine Protection: The nucleophilic amino group must be protected to prevent it from reacting with electrophiles intended for the hydroxyl groups. Common amine protecting groups include carbamates like tert-Butoxycarbonyl (Boc) and Carbobenzyloxy (Cbz). organic-chemistry.orglibretexts.org The Boc group is typically removed under acidic conditions, while the Cbz group is removed by hydrogenolysis. libretexts.orgcreative-peptides.com

Hydroxyl Protection: The three hydroxyl groups require protection to control which one reacts. Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBDMS), acetals (like acetonides, formed with acetone), and benzyl (B1604629) (Bn) ethers. jocpr.comlibretexts.org Acetal (B89532) groups are often used to protect 1,2- or 1,3-diols simultaneously.

Orthogonal Protection: An orthogonal protecting group strategy is essential for complex molecules. jocpr.com This involves using multiple protecting groups that can be removed under different, non-interfering conditions. organic-chemistry.org For example, one could use a base-labile group for one hydroxyl, an acid-labile group for another, and a group removable by hydrogenolysis for the amine, allowing for the sequential and selective deprotection and functionalization of each site.

Table 2: Common Protecting Groups in Polyol and Amine Synthesis

| Functional Group | Protecting Group | Abbreviation | Removal Conditions |

|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) |

| Amine | Carbobenzyloxy | Cbz, Z | Hydrogenolysis (H₂/Pd) |

| Hydroxyl | Benzyl | Bn | Hydrogenolysis (H₂/Pd) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF), Acid |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. orientjchem.org In the synthesis of this compound, these principles can be applied by using renewable starting materials, biocatalysis, and environmentally benign reaction media.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a sustainable alternative to traditional synthetic methods. researchgate.net For instance, transaminases (TAms) have been investigated for the biocatalytic amination of sugars and their derivatives. nih.gov These enzymes can directly convert a carbonyl group into an amine under mild, aqueous conditions, potentially offering a greener route to aminopolyols. researchgate.netnih.gov

A key aspect of green chemistry is minimizing or eliminating the use of volatile organic solvents.

Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. beilstein-journals.org The use of water as a reaction medium is highly attractive for sustainable synthesis. nih.govresearchgate.net Biocatalytic transformations, such as those using transaminases, are typically performed in aqueous buffers, highlighting a practical application of this principle in aminopolyol synthesis. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify purification. rsc.org These reactions, often conducted by heating a mixture of the neat reactants, can lead to higher reaction rates and efficiency. organic-chemistry.org While specific solvent-free syntheses for this compound are not widely documented, the principles of solvent-free chemistry represent a promising avenue for future process optimization, aligning with the goals of sustainable chemical manufacturing. organic-chemistry.org

Atom Economy and Waste Minimization in Synthetic Design

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry are paramount in the design of synthetic routes for molecules like this compound. A key metric in this endeavor is atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. sustainability-directory.comjocpr.com An ideal synthesis would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, generating no waste. acs.org

The atom economy of a synthetic pathway is a theoretical value calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 chembam.com

Reactions that are inherently more atom-economical include addition and rearrangement reactions, as they tend to incorporate all reactant atoms into the final product. scranton.edujk-sci.com Conversely, substitution and elimination reactions often have lower atom economies due to the generation of byproducts. scranton.edu

Another important metric for evaluating the environmental impact of a chemical process is the Environmental Factor (E-factor), which is the ratio of the mass of waste produced to the mass of the desired product. chembam.comsustainability-directory.com A lower E-factor signifies a more environmentally friendly process with less waste generation. The Process Mass Intensity (PMI) is a similar metric that considers the total mass of all materials used in a process, including solvents and reagents, relative to the mass of the final product. sustainability-directory.com

Sustainable Catalytic Methods for this compound Derivatives

The development of sustainable catalytic methods is central to the green synthesis of this compound and its derivatives. Catalysts are substances that increase the rate of a reaction without being consumed, allowing for their use in small amounts and potential for recycling. acs.org This reduces waste and energy consumption compared to stoichiometric reactions.

For the synthesis of amino alcohol derivatives, heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture, simplifying purification and enabling catalyst reuse. rsc.org For example, the production of secondary amines from alcohols and other amines can be achieved with high conversion and selectivity using heterogeneous copper catalysts, in a process that is additive-free and produces no waste. researchgate.net

Catalytic hydrogenation is a key technology for the synthesis of amino alcohols from amino acids. This method offers high atom economy, with water being the only byproduct. shokubai.org Rh-MoOx/SiO2 has been identified as an effective heterogeneous catalyst for the selective hydrogenation of a wide range of amino acids to their corresponding amino alcohols in an aqueous solvent, with high yields and complete retention of stereochemistry. shokubai.orgrsc.org The development of catalysts that can be impregnated with a polymer to create acidic active sites eliminates the need for an acid co-catalyst, further enhancing the economic and environmental benefits of the process. researchgate.net

The direct reductive amination of carbonyl compounds is another sustainable catalytic approach to forming C-N bonds. This can be achieved using various catalysts, including transition metal complexes and, increasingly, biocatalysts. jocpr.com Green reductive amination strategies focus on using alternative reducing agents like hydrogen gas or formic acid and employing solvent-free or aqueous reaction conditions to minimize environmental impact. jocpr.com The use of bio-based amine catalysts derived from natural sources such as amino acids presents a promising avenue for sustainable polyurethane production, a potential application for polyol derivatives. tncintlchem.com

Biocatalytic and Chemoenzymatic Synthesis of this compound and Related Polyols

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes operate under mild conditions, exhibit high selectivity (chemo-, regio-, and stereoselectivity), and are biodegradable, aligning well with the principles of green chemistry. researchgate.net

Enzymatic Pathways for Stereoselective Production

The synthesis of chiral molecules like this compound, which has multiple stereocenters, can be challenging using conventional chemistry. Biocatalysis provides elegant solutions for stereoselective synthesis. For instance, a chemoenzymatic approach has been developed for the synthesis of (2S,3R)‐2‐amino‐1,3,4‐butanetriol by coupling a transketolase and a transaminase-catalyzed reaction. nih.gov

Enzymatic cascades, where multiple enzymatic reactions are performed in a single pot, are particularly efficient as they can avoid the need for intermediate purification steps and protecting group manipulations. researchgate.net A three-component strategy for the stereoselective enzymatic synthesis of amino-diols and amino-polyols has been demonstrated using a combination of a D-fructose-6-phosphate aldolase (B8822740) (FSA) variant and an imine reductase (IRED). researchgate.netnih.gov This method allows for the construction of complex chiral molecules from simple, achiral starting materials. researchgate.netnih.gov

Transaminases are a key class of enzymes for the synthesis of chiral amines, as they catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor with high stereoselectivity. nih.govtandfonline.com Protein engineering has expanded the substrate scope of transaminases, enabling their use in the synthesis of complex pharmaceutical intermediates. nih.gov The direct amination of monosaccharides, which are abundant and renewable feedstocks, using amine transaminases has been shown to produce a range of amino alcohols in good yields. scispace.com

Microbial Fermentation Strategies for Butanetriol Production (non-human context)

Microbial fermentation offers a sustainable route for the production of polyols like butanetriol from renewable feedstocks. Genetically engineered microorganisms, particularly Escherichia coli, have been developed to produce 1,2,4-butanetriol (B146131) (BT), a structural isomer of this compound, from sugars such as glucose, xylose, and arabinose. nih.govfrontiersin.org

These engineered strains are equipped with a synthetic metabolic pathway that converts the sugar substrate through a series of enzymatic steps to the desired butanetriol product. Metabolic engineering strategies are employed to optimize the pathway and increase product yield and titer. This includes the overexpression of key enzymes, the knockout of competing pathways, and the enhancement of cofactor supply. nih.govfrontiersin.orgnih.gov

For example, a recombinant E. coli strain has been constructed to produce 1,2,4-butanetriol from corn cob hydrolysate, a lignocellulosic biomass waste product. nih.gov This strain was engineered to eliminate catabolite repression, allowing it to utilize multiple types of sugars present in the hydrolysate, and to enhance the supply of NADPH, a crucial cofactor for one of the pathway's enzymes. nih.gov Through fed-batch fermentation, this engineered strain was able to produce significant quantities of 1,2,4-butanetriol. nih.gov

| Substrate | Strain | Titer (g/L) | Productivity (g/L·h) | Yield (mol/mol) | Reference |

|---|---|---|---|---|---|

| Corn Cob Hydrolysate | E. coli BT-10 | 43.4 | 1.09 | 0.9 | nih.gov |

| Xylose | E. coli BT-10 | 36.63 | 1.14 | N/A | nih.gov |

| Xylose | E. coli BT-9 | 23.55 | N/A | 0.72 | nih.gov |

| d-Arabinose | E. coli BT5ΔyiaEΔycdWΔyagE | 2.24 | N/A | N/A | nih.gov |

| d-Arabinose | E. coli BT5 | 0.88 | N/A | N/A | nih.gov |

Biotransformations Utilizing Amino Alcohol Building Blocks

Amino alcohols are versatile chiral building blocks for the synthesis of a wide range of valuable molecules, including pharmaceuticals and agrochemicals. nih.gov Biotransformations can be employed to further functionalize these building blocks with high selectivity.

Enzymatic cascade reactions starting from readily available amino acids like L-lysine can produce various chiral amino alcohols. nih.gov For instance, the hydroxylation of L-lysine at different positions can be achieved using specific dioxygenases, followed by decarboxylation to yield the corresponding amino diols. nih.gov

Whole-cell biotransformation systems are often advantageous for reactions requiring cofactor regeneration, as the cellular metabolism of the microorganism can be harnessed to recycle the expensive cofactors. tandfonline.com An E. coli whole-cell system has been developed for reductive amination by coupling a transaminase and an amino acid dehydrogenase with glucose catabolism for cofactor recycling. tandfonline.com

The synthesis of 2-hydroxycadaverine, a chiral amino alcohol, from lysine (B10760008) has been demonstrated in E. coli through an artificial biosynthetic pathway. mdpi.com This involves the hydroxylation of lysine followed by decarboxylation. The efficiency of this pathway was improved through semi-rational design of one of the key enzymes to enhance its catalytic activity. mdpi.com These examples highlight the potential of biotransformations to create novel and valuable compounds from simple, bio-based starting materials.

Stereochemistry and Enantioselective Synthesis of 4 Aminobutane 1,2,3 Triol

Enantiomeric Forms and Chiral Purity Determination

4-Aminobutane-1,2,3-triol has two chiral centers, giving rise to four possible stereoisomers. A notable synthesis has been developed for the (2R,3S) and (2S,3R) enantiomers. nih.govacs.org The specific rotation, a measure of a compound's ability to rotate plane-polarized light, is a key characteristic used to distinguish between enantiomers. For instance, the (2S,3R)-4-Aminobutane-1,2,3-triol has a reported specific rotation of [α]D = +6.6 (c 0.025 g/mL, H2O), while the (2R,3S) isomer would have an equal but opposite rotation. acs.org

Determining the chiral purity, or enantiomeric excess (e.e.), of a sample is crucial. This is often achieved using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). scilit.comresearchgate.net These methods can separate and quantify the individual enantiomers present in a mixture. researchgate.net Another approach involves the derivatization of the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated and quantified by standard chromatographic or spectroscopic techniques.

Asymmetric Synthesis Approaches

The controlled synthesis of a single, desired stereoisomer is a primary goal in modern organic chemistry. Various strategies have been employed to achieve the asymmetric synthesis of this compound.

Chiral Pool Synthesis Utilizing Natural Precursors (e.g., D- or L-glucose)

A highly efficient method for synthesizing the (2R,3S) and (2S,3R) enantiomers of this compound utilizes D- or L-glucose as the starting material. nih.govacs.orgroutledge.comfigshare.com This approach, known as chiral pool synthesis, leverages the inherent chirality of readily available natural products. nih.govbaranlab.org The synthesis begins with the oxidative cleavage of a protected D-glucose derivative to form an aldehyde. acs.org A key step in this process is the direct, one-pot conversion of this carbohydrate-derived aldehyde into an amide using iodine, aqueous ammonia, and peroxide. acs.org This amide is a crucial intermediate that is then further transformed into the target aminotriol. acs.org The use of either D- or L-glucose allows for the selective preparation of the corresponding enantiomer of this compound. nih.govacs.org

Asymmetric Induction in Bond Formation

Asymmetric induction refers to the preferential formation of one stereoisomer over another during a reaction, influenced by a chiral element present in the substrate, reagent, or catalyst. In the context of synthesizing aminotriols, this can involve the stereoselective formation of new carbon-carbon or carbon-heteroatom bonds. For example, aldol (B89426) condensations between an iminoglycinate bearing a chiral auxiliary and an appropriate aldehyde can generate the desired stereochemistry with high selectivity. researchgate.net Similarly, asymmetric dihydroxylation and regioselective azidation of allylic alcohols are powerful methods for introducing the required stereocenters. researchgate.net The development of enzymatic methods, such as those using transketolases and transaminases, also offers a route to chiral amino alcohols through the highly controlled formation of new stereocenters. researchgate.netmdpi.com

Chiral Auxiliary and Organocatalytic Strategies

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. biosynth.comrsc.org For the synthesis of amino alcohols, chiral auxiliaries derived from amino acids, such as the Schöllkopf auxiliary, have been widely used to control the stereochemistry during alkylation reactions. biosynth.com The steric bulk of the auxiliary directs the approach of incoming reagents, leading to high diastereoselectivity. biosynth.com

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. kuleuven.be While specific applications to this compound are not extensively detailed in the provided results, organocatalytic methods like iminium-mediated synthesis and enamine catalysis are used to synthesize a wide range of chiral molecules, including triazoles, and could potentially be adapted for the synthesis of aminotriol precursors. kuleuven.bersc.org

Diastereoselective Synthesis and Control of Multiple Stereocenters

The synthesis of molecules with multiple stereocenters, like this compound, requires precise control over the relative stereochemistry (diastereoselectivity). Iterative approaches, where stereocenters are introduced one after another, are a common strategy. acs.org For instance, the stereoselective construction of the 2-amino-1,3-diol motif is a key challenge in the synthesis of related compounds like sphingosines and phytosphingosines. researchgate.net

Various methods are employed to achieve high diastereoselectivity. The aldol-Tishchenko reaction of acylsilanes, for example, can produce 1,3-diol derivatives with three contiguous stereogenic centers with excellent stereochemical control in a single step. researchgate.net Similarly, the oxidation of α,β-unsaturated acylsilanes with osmium tetroxide yields syn-dihydroxyacylsilanes, which can be further reacted to form triol derivatives with high stereoselectivity. researchgate.net The choice of reagents and reaction conditions is critical in directing the formation of the desired diastereomer.

Chiral Resolution Techniques for this compound and Intermediates

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This is often necessary when an asymmetric synthesis does not yield a single enantiomer or when a racemic synthesis is more practical.

One common method is the formation of diastereomeric salts. pharmtech.comlibretexts.org For an amine like this compound, this would involve reacting the racemic mixture with a chiral acid, such as tartaric acid or mandelic acid. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by crystallization. libretexts.org The pure enantiomer of the amine can then be recovered by treating the separated salt with a base. libretexts.org

Biocatalytic resolution is another powerful technique. pharmtech.com Enzymes, particularly lipases, can selectively react with one enantiomer in a racemic mixture. For instance, lipase-catalyzed resolution of N-protected derivatives of related aminotriols has been used to obtain enantiomerically pure compounds. rsc.org This method is valued for its high selectivity and mild reaction conditions.

Finally, chiral chromatography remains a widely used method for both analytical and preparative-scale separation of enantiomers. researchgate.net

Table of Mentioned Compounds

| Compound Name |

| This compound |

| D-glucose |

| L-glucose |

| Iodine |

| Aqueous ammonia |

| Peroxide |

| Osmium tetroxide |

| Tartaric acid |

| Mandelic acid |

Interactive Data Tables

Enantiomers of this compound

| Enantiomer | Specific Rotation ([α]D) | Starting Material for Synthesis |

| (2S,3R) | +6.6 (c 0.025 g/mL, H2O) acs.org | L-glucose nih.govacs.org |

| (2R,3S) | Not explicitly stated, but inferred to be -6.6 | D-glucose nih.govacs.org |

Key Synthetic Intermediates and Reagents

| Intermediate/Reagent | Role in Synthesis | Reference |

| Carbohydrate-derived aldehyde | Precursor to the amide intermediate | acs.org |

| Amide intermediate | Key intermediate in the chiral pool synthesis | acs.org |

| Chiral auxiliaries (e.g., Schöllkopf auxiliary) | Direct the stereochemical outcome of reactions | biosynth.com |

| Organocatalysts | Catalyze asymmetric transformations | kuleuven.be |

| Chiral acids (e.g., tartaric acid) | Resolving agents for diastereomeric salt formation | libretexts.org |

| Lipases | Biocatalysts for kinetic resolution | pharmtech.comrsc.org |

Chemical Reactivity and Derivatization of 4 Aminobutane 1,2,3 Triol

Reactions Involving the Amino Group

The lone pair of electrons on the nitrogen atom makes the primary amino group a potent nucleophile and a weak base, enabling it to participate in a wide array of chemical reactions.

The primary amine of 4-Aminobutane-1,2,3-triol readily undergoes acylation or amidation when treated with various acylating agents to form a stable amide bond. This is one of the most common transformations for primary amines. researchgate.net The reaction can be carried out using acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling agents. Given the higher nucleophilicity of the amino group compared to the hydroxyl groups, these reactions can often be performed with high selectivity.

Commonly used reagents for this transformation include:

Acyl Chlorides and Acid Anhydrides: These highly reactive electrophiles react rapidly with the amine, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (HCl or a carboxylic acid).

Carboxylic Acids with Coupling Agents: For direct amide bond formation from a carboxylic acid, coupling agents are required to convert the hydroxyl of the carboxylic acid into a better leaving group. Standard coupling systems include dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-Hydroxybenzotriazole (HOBt), or Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP). researchgate.net

In syntheses where subsequent reactions on the hydroxyl groups are desired, the amino group is often protected. A common strategy is the reaction with Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to form a tert-butoxycarbonyl (Boc) protected amine. This protecting group renders the nitrogen non-nucleophilic and can be easily removed later under acidic conditions.

| Reagent | Product Class | Typical Conditions |

|---|---|---|

| Acetyl Chloride | N-Acetylated Amide | Pyridine or Triethylamine, 0 °C to room temp. |

| Acetic Anhydride | N-Acetylated Amide | Pyridine or aqueous base |

| Benzoic acid + DCC/HOBt | N-Benzoyl Amide | Inert solvent (e.g., DMF, DCM), 0 °C to room temp. |

| Di-tert-butyl dicarbonate (Boc2O) | N-Boc Protected Amine | Base (e.g., NaHCO3, Et3N), solvent (e.g., Dioxane/Water, THF) |

As a primary amine, the amino group of this compound can act as a nucleophile in substitution reactions, most commonly with alkyl halides (SN2 reaction). This results in the formation of secondary amines through N-alkylation. However, a significant challenge in this reaction is controlling the degree of alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction to form a tertiary amine, and potentially even a quaternary ammonium (B1175870) salt.

To favor mono-alkylation, reaction conditions can be optimized by using a large excess of the starting amine relative to the alkylating agent. Another strategy involves reductive amination, where the amine is reacted with an aldehyde or ketone to form an imine (or Schiff base) intermediate, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).

The structure of this compound is a precursor for the potential synthesis of nitrogen-containing heterocyclic compounds, such as substituted pyrrolidines. This typically involves an intramolecular nucleophilic substitution, where the amino group attacks an electrophilic center within the same molecule.

To achieve this, one of the hydroxyl groups must first be converted into a good leaving group. For example, selective tosylation of the primary hydroxyl group at C1 with tosyl chloride would produce a tosylate ester. Subsequent treatment with a base would deprotonate the amino group, enhancing its nucleophilicity and promoting an intramolecular SN2 reaction. This cyclization would displace the tosylate group, resulting in the formation of a 3,4-dihydroxy-pyrrolidine ring. The stereochemistry of the starting material would directly influence the stereochemistry of the resulting heterocyclic product.

Reactions Involving the Hydroxyl Groups

The molecule contains one primary and two secondary hydroxyl groups, which can undergo reactions typical of alcohols, such as esterification, etherification, oxidation, and reduction. Achieving selectivity among these three groups, and in the presence of the more reactive amino group, is a central challenge in the derivatization of this compound.

To perform esterification or etherification on the hydroxyl groups, it is almost always necessary to first protect the amino group (e.g., as a Boc-carbamate) to prevent its competing nucleophilic attack on the reagents. Once the amine is protected, the challenge shifts to differentiating between the primary (C1) and secondary (C2, C3) hydroxyls.

Selective Reaction at the Primary Hydroxyl: The primary hydroxyl group at the C1 position is less sterically hindered and generally more reactive than the secondary hydroxyls. Selective mono-esterification or mono-etherification at this position can often be achieved by using one equivalent of the acylating or alkylating agent under controlled conditions (e.g., low temperature). Bulky reagents, such as pivaloyl chloride for esterification or trityl chloride for etherification, show a strong preference for reacting at the less hindered primary position.

Differentiation of Secondary Hydroxyls: Achieving selectivity between the two secondary hydroxyls at C2 and C3 is more complex and often relies on the use of specialized protecting group strategies or enzymatic methods. For instance, bulky silyl (B83357) ethers like tert-butyldiphenylsilyl (TBDPS) can be used to protect the hydroxyls, with reaction conditions potentially allowing for differentiation based on the local steric environment.

| Reagent | Transformation | Typical Selectivity |

|---|---|---|

| Trityl chloride (TrCl) | Etherification (Protection) | Highly selective for primary -OH |

| Pivaloyl chloride (PivCl) | Esterification | Selective for primary -OH over secondary |

| tert-Butyldimethylsilyl chloride (TBSCl) | Etherification (Protection) | Selective for primary -OH, can react with secondary |

| Tosyl chloride (TsCl) | Sulfonate Ester Formation | Preferentially reacts at primary -OH |

The alcohol functional groups in this compound can be oxidized to various carbonyl-containing compounds, depending on the reagent used and the type of alcohol. Again, protection of the amino group is typically required to prevent its oxidation.

Oxidation: The primary alcohol at C1 can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). Using stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), would lead to the formation of a carboxylic acid. The secondary alcohols at C2 and C3 can be oxidized to ketones using a wide range of reagents (e.g., PCC, DMP, Swern oxidation).

Oxidative Cleavage: Research on the degradation of acetaminophen (B1664979) has identified this compound as a downstream byproduct. researchgate.netmdpi.comresearchgate.netresearchgate.net This suggests that under strong advanced oxidation processes, the carbon-carbon bonds of the butanetriol backbone can be cleaved, leading to fragmentation of the molecule. mdpi.comresearchgate.netresearchgate.net

Reduction of the hydroxyl groups is a less common transformation and is chemically challenging. It would require a two-step process, such as converting the hydroxyl into a good leaving group (e.g., a tosylate) followed by reduction with a powerful hydride source like lithium aluminum hydride (LiAlH₄).

Table of Mentioned Chemical Compounds

| Compound Name | Formula | Role |

|---|---|---|

| This compound | C₄H₁₁NO₃ | Subject Compound |

| Pyridine | C₅H₅N | Base/Solvent |

| Triethylamine | (C₂H₅)₃N | Base |

| Acetyl Chloride | CH₃COCl | Reagent |

| Acetic Anhydride | (CH₃CO)₂O | Reagent |

| Benzoic acid | C₇H₆O₂ | Reagent |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | Coupling Agent |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | Coupling Additive |

| BOP reagent | C₁₂H₂₂F₆N₇OP | Coupling Agent |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | Protecting Group Reagent |

| Sodium cyanoborohydride | NaBH₃CN | Reducing Agent |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Reducing Agent |

| Tosyl chloride | CH₃C₆H₄SO₂Cl | Reagent |

| Pivaloyl chloride | (CH₃)₃CCOCl | Reagent |

| Trityl chloride | (C₆H₅)₃CCl | Reagent |

| tert-Butyldiphenylsilyl chloride | C₁₆H₁₉ClSi | Protecting Group Reagent |

| Pyridinium chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | Oxidizing Agent |

| Dess-Martin periodinane (DMP) | C₁₃H₁₃IO₈ | Oxidizing Agent |

| Potassium permanganate | KMnO₄ | Oxidizing Agent |

Cyclic Acetal (B89532) and Ketal Formation

The presence of vicinal diols in the this compound structure makes it an ideal substrate for the formation of cyclic acetals and ketals. This reaction is a common strategy for protecting the hydroxyl groups, thereby allowing for selective modification of the amino group or the remaining primary hydroxyl group. The formation of these five-membered dioxane or dioxolane rings is typically achieved by reacting the triol with an aldehyde or a ketone under acidic conditions.

The regioselectivity of acetal or ketal formation can often be controlled by the reaction conditions and the nature of the carbonyl compound used. For instance, reaction with a simple aldehyde or ketone can lead to the protection of the 2,3-diol. More complex di- or tri-functional carbonyl compounds can be employed to create more elaborate cyclic systems, effectively bridging the hydroxyl groups and introducing new functionalities.

A related transformation, termed "neoacetalization," has been explored with derivatives of this compound. In one study, (2R,3S)-4-(methoxyamino)butane-1,2,3-triol was used as a scaffold in the post-SELEX modification of quinine (B1679958) aptamers. This derivative was incorporated into an aptamer scaffold and then reacted with various aldehydes to form N-methoxy-1,3-oxazinane structures through dynamic combinatorial chemistry. rsc.org This highlights the potential of the aminobutane-1,2,3-triol backbone to participate in the formation of cyclic, acetal-like structures, which can be tailored for specific molecular recognition applications.

Table 1: Examples of Cyclic Acetal and Ketal Formation Precursors

| Starting Material Derivative | Reagent | Product Type | Application |

| (2R,3S)-4-(methoxyamino)butane-1,2,3-triol | Aldehyd mixture | N-methoxy-1,3-oxazinane | Aptamer modification |

Tandem and One-Pot Transformations of this compound Precursors

The principle of one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is a cornerstone of green chemistry and efficient synthetic design. The successful application of this methodology in the synthesis of this compound underscores the potential for developing similar strategies that utilize this compound as a starting material for the construction of more complex molecules. For instance, a hypothetical one-pot reaction could involve the initial protection of the diol moieties, followed by a tandem reaction involving the amino group and the remaining primary hydroxyl group to rapidly assemble a heterocyclic scaffold.

Synthesis of Complex Derivatives and Scaffolds

The chiral nature and dense functionality of this compound make it a highly valuable synthon for the synthesis of a wide range of complex and biologically active molecules. Its stereochemical information can be effectively transferred to target molecules, making it a key component in asymmetric synthesis.

One of the most significant applications of this compound is as a precursor for the synthesis of polyhydroxylated alkaloids, such as castanospermine (B190763) and swainsonine (B1682842). These natural products and their analogues are potent inhibitors of glycosidases and have potential therapeutic applications. The aminotriol core provides the necessary stereochemistry and functional group handles for the construction of the characteristic indolizidine or pyrrolizidine (B1209537) ring systems of these alkaloids.

Furthermore, analogues of this compound have been utilized in the creation of novel molecular scaffolds with unique properties. For example, (R)-4-amino-butane-1,3-diol has been incorporated into artificial nucleic acid analogues (Am-BuNA). These modified oligonucleotides have demonstrated distinct thermal stability and biological properties when integrated into DNA strands.

In another innovative application, a derivative of this compound, specifically (2R,3S)-4-(methoxyamino)butane-1,2,3-triol, was used to synthesize modified quinine aptamer scaffolds. rsc.org By replacing a nucleoside in the aptamer's binding site with this aminotriol derivative, researchers were able to create a scaffold that could be further functionalized through dynamic combinatorial chemistry. This approach allows for the generation of a library of modified aptamers with potentially enhanced binding affinities and specificities.

Table 2: Examples of Complex Derivatives and Scaffolds from this compound and its Analogues

| Starting Material/Analogue | Type of Derivative/Scaffold | Target Molecule/Application |

| This compound | Polyhydroxylated alkaloid precursor | Castanospermine, Swainsonine |

| (R)-4-Amino-butane-1,3-diol | Artificial nucleic acid analogue | Modified DNA oligonucleotides |

| (2R,3S)-4-(methoxyamino)butane-1,2,3-triol | Modified aptamer scaffold | Quinine-binding aptamers |

Computational and Theoretical Investigations of 4 Aminobutane 1,2,3 Triol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 4-aminobutane-1,2,3-triol are not found in published research.

Electronic Structure and Molecular Orbital Analysis

There are no available studies that detail the electronic structure or perform a molecular orbital analysis of this compound. Such an analysis would typically involve calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting a molecule's reactivity and electronic properties. Without these studies, a data table of molecular orbital energies and their distributions cannot be generated.

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis to map the potential energy surface and identify stable conformers of this compound has not been published. This type of study is essential for understanding the molecule's three-dimensional structure and how its shape influences its interactions.

Reaction Mechanism Studies and Transition State Analysis

Theoretical investigations into the reaction mechanisms involving this compound, including the identification of transition states and calculation of activation energies, are also absent from the scientific literature.

Molecular Dynamics Simulations and Intermolecular Interactions

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations would provide valuable insights into the compound's behavior in different environments, such as in solution, and would help to elucidate the nature of its intermolecular interactions, particularly hydrogen bonding.

Spectroscopic Property Prediction and Validation

While experimental spectroscopic data may exist, there are no published studies focusing on the computational prediction and validation of the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound. Such studies are vital for interpreting experimental spectra and confirming the molecule's structure.

Structure-Activity Relationship (SAR) Studies on this compound Analogues (excluding biological activity specifics)

There is a lack of published Structure-Activity Relationship (SAR) studies focusing on analogues of this compound from a computational standpoint. SAR studies are critical in medicinal chemistry and materials science for designing new molecules with desired properties by systematically modifying a lead compound's structure.

Advanced Analytical Methodologies for 4 Aminobutane 1,2,3 Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 4-Aminobutane-1,2,3-triol. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments are instrumental in confirming the connectivity of the carbon backbone and the positions of the amino and hydroxyl substituents. jchps.comunl.edu

The ¹H NMR spectrum provides information on the chemical environment of each proton, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. The integration of proton signals offers a relative count of the protons in different environments, and coupling patterns (spin-spin splitting) in the ¹H NMR spectrum help to establish the connectivity between adjacent protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ~3.5-3.7 (m, 2H) | ~64-66 |

| C2 | ~3.8-4.0 (m, 1H) | ~72-74 |

| C3 | ~3.6-3.8 (m, 1H) | ~70-72 |

| C4 | ~2.8-3.0 (m, 2H) | ~45-47 |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To overcome the complexities of overlapping signals in 1D spectra and to definitively establish the molecular framework, a suite of 2D NMR experiments is employed. nih.govscience.govyoutube.com

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the protons on C1 and C2, C2 and C3, and C3 and C4, thus confirming the butane (B89635) backbone.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. nanalysis.com It is invaluable for assigning which protons are bonded to which carbons. For instance, the HSQC spectrum would show a cross-peak connecting the proton signal at ~3.5-3.7 ppm to the carbon signal at ~64-66 ppm, confirming the -CH₂OH group at the C1 position.

Chiral NMR Solvating Agents for Enantiomeric Excess Determination

Given that this compound possesses two chiral centers (at C2 and C3), it can exist as four possible stereoisomers. Determining the enantiomeric excess (e.e.) of a sample is critical. This is often accomplished using chiral NMR solvating agents (CSAs). nih.govunipi.itnih.gov These agents are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. dntb.gov.uasemanticscholar.org This interaction leads to a differentiation in the chemical shifts of the corresponding protons or carbons of the two enantiomers in the NMR spectrum, allowing for their quantification. The integration of the separated signals provides a direct measure of the enantiomeric excess.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. github.ioresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the this compound molecule with a high degree of accuracy. nfdi4chem.denih.govpnnl.gov This allows for the unambiguous determination of its elemental composition, C₄H₁₁NO₃, by distinguishing it from other molecules with the same nominal mass but different atomic compositions. This verification of the molecular formula is a critical step in the identification process.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of the parent ion. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms. For example, the loss of water (H₂O) from the hydroxyl groups or the cleavage of the carbon-carbon bonds would produce predictable fragment ions that support the proposed structure.

Table 2: Expected Key Fragment Ions of this compound in MS/MS

| m/z (mass-to-charge ratio) | Possible Fragment |

| 103 | [M-H₂O+H]⁺ |

| 85 | [M-2H₂O+H]⁺ |

| 74 | [C₂H₈NO₂]⁺ (cleavage between C2-C3) |

| 44 | [C₂H₆N]⁺ (cleavage between C3-C4) |

Note: The observed fragments can vary depending on the ionization method and collision energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present. researchgate.netoregonstate.edu

For this compound, these techniques are used to confirm the presence of the key functional groups:

O-H stretching: A broad and strong absorption band is expected in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups. libretexts.orglibretexts.org This broadening is due to hydrogen bonding.

N-H stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. pressbooks.pub

C-H stretching: Absorptions due to the stretching of the C-H bonds in the butane backbone will be observed in the 2850-3000 cm⁻¹ region. libretexts.org

C-O stretching: The stretching vibrations of the carbon-oxygen single bonds of the alcohol groups will appear in the fingerprint region of the IR spectrum, typically between 1050 and 1260 cm⁻¹. libretexts.org

N-H bending: The bending vibration of the N-H bond in the primary amine is expected to appear around 1590-1650 cm⁻¹.

Raman spectroscopy can provide complementary information, particularly for the C-C backbone vibrations, which may be weak in the IR spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Amine (-NH₂) | N-H Stretch | 3300-3500 | Medium (two bands) |

| Alkane (C-H) | C-H Stretch | 2850-3000 | Medium to Strong |

| Primary Amine (-NH₂) | N-H Bend | 1590-1650 | Medium |

| Alcohol (C-O) | C-O Stretch | 1050-1260 | Strong |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for the separation and purity assessment of chemical compounds. For a polar, multifunctional molecule like this compound, specific chromatographic approaches are required to achieve effective separation from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Given its high polarity, reversed-phase HPLC (RP-HPLC) is a common approach. However, the compound's lack of a strong chromophore makes UV detection challenging without derivatization. Therefore, detection methods such as Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are more suitable.

For highly polar compounds that show poor retention on traditional C18 columns, alternative stationary phases or mobile phase modifiers are employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for retaining and separating very polar analytes.

Below is a table outlining a potential set of HPLC conditions for the analysis of this compound.

| Parameter | Condition | Rationale |

| Column | C18 (5 µm, 4.6 x 250 mm) or HILIC | C18 is a standard reversed-phase column. HILIC provides better retention for highly polar compounds. |

| Mobile Phase | Water or Acetonitrile/Water Gradient | A highly aqueous mobile phase is needed for elution in RP-HPLC due to the analyte's polarity. researchgate.net |

| Detector | Refractive Index Detector (RID) or ELSD | Suitable for non-UV absorbing compounds. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | To ensure reproducible retention times. |

Gas Chromatography (GC)

Direct analysis of this compound by Gas Chromatography (GC) is generally impractical. The compound's low volatility, due to its high molecular weight and the presence of multiple hydrogen-bonding groups (-OH, -NH2), prevents it from being easily vaporized. Furthermore, it is susceptible to thermal decomposition at the high temperatures required for GC analysis. researchgate.net

To overcome these limitations, derivatization is necessary. The hydroxyl and amino groups can be converted into less polar, more volatile esters or silyl (B83357) ethers. For example, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the -OH and -NH2 groups into -OSi(CH3)3 and -NHSi(CH3)3 groups, respectively. This process significantly increases the compound's volatility and thermal stability, making it amenable to GC analysis, typically with detection by a Flame Ionization Detector (FID).

Chiral Chromatography for Enantiomer Separation

The structure of this compound contains two chiral centers at the C2 and C3 positions, which means it can exist as four distinct stereoisomers (two pairs of enantiomers). Since enantiomers often exhibit different biological activities, their separation and quantification are critical. Chiral chromatography, particularly chiral HPLC, is the most effective method for this purpose.

This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) with phenylcarbamate derivatives, are widely used and have proven effective for separating a broad range of chiral compounds, including those with amino alcohol functionalities. chromatographyonline.comresearchgate.net The separation is achieved through a combination of interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector. nih.gov

The choice of mobile phase is crucial and can be operated in normal-phase, reversed-phase, or polar organic modes to optimize selectivity and resolution. chromatographyonline.com

| Chiral Stationary Phase (CSP) Type | Common Chiral Selectors | Typical Mobile Phase (Normal Phase) |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | |

| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Isopropanol/Acetonitrile |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Methanol/Water with buffers |

X-Ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. For a chiral molecule like this compound, this technique can unambiguously establish the absolute configuration (R/S notation) of its stereocenters, provided a suitable single crystal of the compound or a derivative can be grown.

The technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of each atom in the crystal lattice. This information provides accurate measurements of bond lengths, bond angles, and torsional angles. Furthermore, X-ray crystallography elucidates the packing of molecules in the solid state, revealing intermolecular interactions such as hydrogen bonding networks, which are expected to be extensive for this compound due to its multiple hydroxyl and amino groups.

The data obtained from an X-ray crystallographic analysis is highly detailed and is typically presented in a standardized format.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, triclinic). mdpi.com |

| Space Group | The specific symmetry group of the crystal (e.g., P21/c). mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell that forms the crystal lattice. mdpi.com |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Absolute Configuration | The definitive R/S assignment for each chiral center. |

Applications of 4 Aminobutane 1,2,3 Triol in Complex Molecular Synthesis

As a Chiral Building Block in Organic Synthesis

The utility of 4-Aminobutane-1,2,3-triol in organic synthesis is fundamentally linked to its chirality. The molecule possesses two stereogenic centers at the C2 and C3 positions, meaning it can exist as four distinct stereoisomers. This inherent chirality makes it a highly valued building block for the enantioselective synthesis of complex molecules, particularly those with biological activity.

An efficient and highly stereoselective synthesis of the (2R,3S) and (2S,3R) enantiomers of this compound has been developed utilizing D- and L-glucose, respectively, as the starting materials. iaea.org This method leverages the existing stereochemical information within the carbohydrate chiral pool to produce enantiomerically pure aminotriols. iaea.org The process underscores the compound's role as a synthon where chirality from a readily available natural source is transferred to a versatile chemical intermediate. iaea.org

The strategic importance of such chiral building blocks is well-established in medicinal chemistry and natural product synthesis. They provide access to complex target molecules with specific stereochemistry, which is often crucial for biological function. The defined spatial arrangement of the amino and hydroxyl groups on the this compound backbone allows it to serve as a precursor for a variety of bioactive compounds, including polyhydroxylated alkaloids like castanospermine (B190763) and swainsonine (B1682842), which are known for their potent glycosidase inhibitory activities.

| Enantiomer | Starting Material | Key Synthetic Feature |

|---|---|---|

| (2R,3S)-4-Aminobutane-1,2,3-triol | D-Glucose | Transfer of chirality from a natural carbohydrate source. iaea.org |

| (2S,3R)-4-Aminobutane-1,2,3-triol | L-Glucose | Transfer of chirality from a natural carbohydrate source. iaea.org |

Precursor for Advanced Chemical Materials

The functional group density of this compound—possessing a primary amine and three hydroxyl groups—positions it as a suitable precursor for the synthesis of advanced functional polymers and materials. Its structure allows it to function as a monomer unit that can be incorporated into polymer backbones or as a cross-linking agent to create complex three-dimensional networks.

In the field of polymer chemistry, compounds with multiple hydroxyl groups (polyols) and amino-alcohols are fundamental components in the synthesis of polyurethanes and polyesters. mdpi.comresearchgate.net Polyurethanes are typically synthesized through the reaction of diisocyanates with polyols and low-molecular-weight diol chain extenders. researchgate.netiscientific.org The three hydroxyl groups and the primary amine of this compound offer multiple reactive sites for reaction with isocyanate groups. The amine group can react to form a urea (B33335) linkage, while the hydroxyls form urethane (B1682113) linkages. This trifunctional nature (counting the hydroxyls) would enable the formation of branched or cross-linked polyurethane networks, a strategy used to tailor the mechanical and thermal properties of the final material.

Similarly, in the synthesis of polyesters, which involves the condensation reaction between polyols and polycarboxylic acids, this compound could be used to introduce both hydroxyl and amino functionalities into the polymer structure. researchgate.net The incorporation of such a densely functionalized monomer can be used to control properties like hydrophilicity and to provide reactive sites for post-polymerization modification. While specific examples detailing the polymerization of this compound are not prominent, the established use of aminopolyols as monomers for biopolymers highlights the potential of this class of compounds in materials science. mdpi.com

Integration into Peptidomimetics and Amino Acid Analogues

Peptidomimetics are designed to mimic the structure and function of natural peptides but often exhibit improved metabolic stability and bioavailability. The incorporation of non-standard amino acids and structurally constrained building blocks is a key strategy in this field. chemspider.com Polyhydroxylated amino acids and their derivatives are of particular interest because the hydroxyl groups can form hydrogen bonds, influencing molecular conformation and interaction with biological targets.

Research has demonstrated the synthesis of peptides containing polyhydroxylated cyclohexane (B81311) β-amino acids. instras.comresearchgate.net These studies revealed that the highly functionalized cyclohexane ring is compatible with the formation of stable, helical secondary structures (14-helices), opening avenues for the design of peptidic foldamers with precisely oriented polar groups. instras.comresearchgate.net This principle suggests that this compound, as a polyhydroxylated amino scaffold, is a promising candidate for creating novel peptide analogues. Its integration could impart structural constraints and introduce hydrogen-bonding capabilities that influence peptide folding and stability.

Furthermore, the compound is structurally related to important neuromodulators like 4-amino-3-hydroxybutyric acid (GABOB). researchgate.netmdpi.com Synthetic routes to GABOB and its cyclic analogues have been developed, with its derivatives being recognized as valuable chiral intermediates for creating more complex molecules. iscientific.orgresearchgate.netmdpi.com The chemical pathways established for these related compounds provide a framework for how this compound could be chemically modified and integrated into peptide-like structures or used as a scaffold for novel amino acid analogues. mdpi.com

Role in Dynamic Combinatorial Chemistry and Molecular Recognition

Dynamic Combinatorial Chemistry (DCC) is a powerful method for the discovery of new receptors and ligands, which relies on the creation of a library of interconverting molecules under thermodynamic control. The composition of this dynamic combinatorial library (DCL) can adapt in response to the addition of a target molecule, amplifying the concentration of the best-binding library member. This process requires the use of building blocks that can be connected through reversible chemical reactions.

The functional groups of this compound make it an excellent candidate for use in DCC. The primary amine can participate in reversible C=N bond formation (imines, oximes) with aldehydes and ketones, while the multiple hydroxyl groups can form reversible acetals, ketals, or boronic esters. nih.gov These types of reversible reactions are foundational to many DCC systems. nih.gov By employing this compound as a multifunctional building block, chemists can generate complex DCLs whose members possess varied spatial arrangements of polar, hydrogen-bonding groups, suitable for identifying novel receptors for biological targets.

In the context of molecular recognition, aptamers—single-stranded DNA or RNA oligonucleotides—are often chemically modified to enhance their stability and binding affinity. wjarr.comnih.gov Common modification strategies involve conjugating small molecules to the aptamer's terminals, sugar rings, or phosphate (B84403) backbone. The primary amine of this compound provides a reactive handle for covalent attachment to an oligonucleotide, while its polyol structure offers a distinct chemical functionality that could engage in additional interactions with the target molecule, potentially improving binding affinity or specificity.

Contribution to the Synthesis of Polyols and Polyhydroxylated Scaffolds

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of other complex polyhydroxylated molecules, particularly bioactive alkaloids and iminosugars. These classes of compounds are known for their potent biological activities, including the inhibition of glycosidase enzymes.

Polyhydroxylated alkaloids such as (+)-castanospermine and (-)-swainsonine are prominent targets in synthetic organic chemistry due to their therapeutic potential. This compound and related aminopolyols serve as crucial precursors for constructing the core structures of these alkaloids. Synthetic strategies often involve the stereoselective synthesis of aminopolyol intermediates, which are then elaborated through cyclization and further functionalization to yield the final natural product or its analogues. The efficient synthesis of enantiomerically pure this compound from carbohydrates provides a direct entry point into these complex synthetic endeavors. iaea.org

The value of this compound extends to the synthesis of a broader range of polyhydroxylated scaffolds and iminosugars, which are carbohydrate mimetics with significant biological applications. mdpi.com The biocatalytic amination of sugars and their derivatives is an emerging sustainable strategy to produce aminopolyols, which serve as the foundational structures for these valuable nitrogen-containing compounds. mdpi.com

| Target Molecule Class | Specific Examples | Significance of Precursor |

|---|---|---|

| Polyhydroxylated Alkaloids | (+)-Castanospermine, (-)-Swainsonine | Serves as a chiral building block for the core indolizidine or pyrrolizidine (B1209537) ring system. |

| Iminosugars | (+)-1-Deoxynojirimycin | Provides the polyhydroxylated aminopentane backbone for the piperidine (B6355638) ring. |

| Bioactive Amines | Anisomycin, Alexine Stereoisomers | Used as a versatile starting material for stereoselective synthesis of various amine scaffolds. |

Biochemical and Metabolic Intermediacy of 4 Aminobutane 1,2,3 Triol Non Human, Non Clinical Focus

Analogues of 4-Aminobutane-1,2,3-triol in Natural Product Biosynthesis Pathways (e.g., Sphingosine precursors)

While this compound is not a widely documented intermediate in major primary metabolic pathways, its structural characteristics as a short-chain amino polyol suggest its potential as an analogue or building block in the biosynthesis of various natural products, particularly those derived from amino acid and polyketide-like pathways. A notable parallel can be drawn with the biosynthesis of sphingosine, a foundational component of sphingolipids.

The biosynthesis of sphingolipids commences with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). This enzymatic process yields 3-ketosphinganine, which is subsequently reduced to sphinganine (B43673) (dihydrosphingosine), an 18-carbon amino alcohol. This pathway exemplifies how a simple amino acid is elaborated into a more complex amino alcohol that forms the backbone of a major class of membrane lipids.

The enzymatic logic of SPT, which joins an amino acid with a long-chain acyl-CoA, could theoretically be adapted to other substrates. It is plausible that analogous enzyme systems in various microorganisms could utilize different amino acid precursors and shorter-chain acyl-CoAs to generate a diversity of amino polyols. For instance, a theoretical pathway for a this compound precursor could involve the condensation of a two-carbon acyl-CoA with a four-carbon amino acid derivative.

Although direct evidence for this compound in a specific natural product biosynthesis is not extensively documented, its potential as a synthon is recognized in synthetic chemistry for the preparation of natural product analogues. For example, chiral aminoalcohols are valuable precursors in the synthesis of alkaloids like swainsonine (B1682842) and castanospermine (B190763). This synthetic utility underscores the structural relevance of compounds like this compound as potential building blocks in natural product synthesis.

Enzymatic Transformations of Amino Polyols in Microorganisms

Microorganisms possess a vast and versatile enzymatic repertoire capable of transforming a wide array of organic molecules, including amino polyols. Several classes of enzymes are known to catalyze reactions involving amino polyols, facilitating their synthesis, degradation, or modification. These enzymatic transformations are crucial for microbial metabolism and the production of secondary metabolites.

Key enzymatic reactions involving amino polyols in microorganisms include:

Transamination: Transaminases (or aminotransferases) are pivotal in the synthesis and degradation of amino compounds. They catalyze the transfer of an amino group from a donor molecule (often an amino acid) to a keto acceptor. In the context of amino polyols, a transaminase could catalyze the final step in the biosynthesis of this compound by transferring an amino group to a corresponding keto-triol precursor.

Reductive Amination: This process, often catalyzed by imine reductases (IREDs) or amine dehydrogenases, involves the conversion of a ketone or aldehyde to an amine. In a microbial system, a dihydroxy ketone precursor could be reductively aminated to form an amino-diol or amino-polyol. This approach is being explored for the biocatalytic production of chiral amines and their derivatives.